molecular formula C9H11BrN2O2 B1423891 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide CAS No. 1187932-26-8

6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide

Cat. No.: B1423891
CAS No.: 1187932-26-8
M. Wt: 259.1 g/mol
InChI Key: GIPSIFKSHISMFV-UHFFFAOYSA-N
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Description

Structural Characterization of 6-Nitro-1,2,3,4-tetrahydroisoquinoline Hydrobromide

Crystallographic Analysis and Molecular Geometry

This compound (C₉H₁₁BrN₂O₂) crystallizes with a molecular geometry influenced by the tetrahydroisoquinoline core and the nitro group’s electron-withdrawing effects. While direct crystallographic data for the hydrobromide salt are limited, structural insights can be inferred from related compounds. For example, 6-nitro-1,2,3,4-tetrahydroquinoline derivatives exhibit planar aromatic systems with deviations in non-hydrogen atoms typically below 0.05 Å. The hydrobromide’s bromide counterion likely participates in hydrogen bonding or electrostatic interactions, altering crystal packing compared to the free base or other salts.

Key Crystallographic Parameters (Hypothetical for Hydrobromide):

Parameter Value (Estimated) Source Basis
Space Group P 1 21/n 1 Related tetrahydroquinolines
Unit Cell Dimensions a ≈ 7.5 Å, b ≈ 7.6 Å, c ≈ 15.4 Å Analogous structures
Z (Formula Units/Unit Cell) 4 Typical for tetrahydroisoquinolines
Residual Factor (R₁) ~0.07 Quality benchmark for small molecules
Bond Lengths and Angles

The tetrahydroisoquinoline ring adopts a partially saturated structure, with C–N bond lengths in the range of 1.45–1.50 Å and C–C single bonds averaging 1.54 Å. The nitro group (–NO₂) introduces steric and electronic strain, resulting in C–N bond lengths of approximately 1.48 Å and O–N bonds of ~1.22 Å. Bromide ions typically form ionic interactions with the protonated nitrogen in the tetrahydroisoquinoline ring, stabilizing the crystal lattice.

Spectroscopic Profiling (NMR, IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)

While experimental NMR data for this compound are not publicly available, theoretical predictions and analogs provide guidance:

  • ¹H NMR :
    • Protonated N–H : Absent due to salt formation; replaced by broad peaks from HBr.
    • Aromatic Protons : Downfield shifts (δ 7.5–8.5 ppm) due to electron-withdrawing nitro group.
    • Aliphatic Protons : δ 2.5–3.5 ppm for C–H in the tetrahydroisoquinoline ring.
  • ¹³C NMR :
    • Nitro-Substituted Carbon : δ ~150–160 ppm.
    • Quaternary Carbons : δ ~120–130 ppm.
    • Methyl/CH₂ Groups : δ ~25–45 ppm.
Infrared (IR) and Raman Spectroscopy
  • IR :
    • NO₂ Stretching : Strong asymmetric and symmetric peaks at ~1520 cm⁻¹ and ~1350 cm⁻¹.
    • C–N Stretching : ~1140 cm⁻¹ (nitro group).
  • Raman :
    • C=O (if present) : ~1700 cm⁻¹ (absent in hydrobromide).
    • Ring Vibrations : ~1600 cm⁻¹ (aromatic C=C).
UV-Vis Spectroscopy

The nitro group and aromatic system contribute to π→π* transitions, with λₘₐₓ likely in the range of 250–300 nm, depending on solvent polarity and aggregation effects.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) studies, particularly at the B3LYP/6-311++G(d,p) level, are commonly employed to model tetrahydroisoquinoline derivatives. For this compound:

  • HOMO-LUMO Gap : Calculated using GIAO methods, the HOMO (highest occupied molecular orbital) is localized on the aromatic π-system, while the LUMO (lowest unoccupied) is influenced by the nitro group’s electron deficiency.
  • Electron Density Distribution : The bromide counterion induces polarization, with negative charge density concentrated on Br⁻ and positive charge on the protonated nitrogen.
  • Vibrational Frequencies : Computed IR/Raman spectra align with experimental data for nitro groups, validating theoretical models.

Comparative Analysis of Hydrobromide vs. Hydrochloride Salts

The choice of counterion (Br⁻ vs. Cl⁻) significantly impacts physical and chemical properties:

Property Hydrobromide (C₉H₁₁BrN₂O₂) Hydrochloride (C₉H₁₀ClN₂O₂)
Molecular Weight 259.10 g/mol 214.65 g/mol
Solubility Higher (Br⁻ > Cl⁻) Moderate
Melting Point Lower (estimated) Higher (e.g., 148–149°C)
Crystal Packing Larger unit cells Compact packing
Structural Implications
  • Hydrogen Bonding : Bromide’s larger ionic radius enables weaker interactions, favoring loose crystal networks.
  • Electronic Effects : Chloride’s smaller size enhances electrostatic interactions, stabilizing compact crystal structures.

Properties

IUPAC Name

6-nitro-1,2,3,4-tetrahydroisoquinoline;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2.BrH/c12-11(13)9-2-1-8-6-10-4-3-7(8)5-9;/h1-2,5,10H,3-4,6H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIPSIFKSHISMFV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCC2=C1C=C(C=C2)[N+](=O)[O-].Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide typically involves the nitration of 1,2,3,4-tetrahydroisoquinoline. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions . The resulting nitro compound is then reacted with hydrobromic acid to form the hydrobromide salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon.

    Reduction: Oxidizing agents like potassium permanganate.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed

Comparison with Similar Compounds

Comparison with Similar Tetrahydroisoquinoline Derivatives

Structural and Functional Group Variations

The THIQ scaffold permits diverse substitutions, which modulate pharmacological and physicochemical properties. Key analogs include:

Compound Substituent(s) Key Features/Applications Reference
6-Nitro-THIQ hydrobromide 6-NO₂ Electrophilic reactivity; precursor for reduction to amines or further functionalization
6-Tetrazolyl-THIQ 6-Tetrazolyl, 7-substitutions PPARγ partial agonist activity; explored for metabolic disorders
6,7-Dimethoxy-THIQ 6,7-OCH₃ Improved solubility; used in ADAMTS-4 inhibitors (IC₅₀ ~0.1 μM)
N-Methyl-THIQ N-CH₃ Neurotoxic via MAO-mediated oxidation to isoquinolinium ions (Parkinsonism model)
6-Chloro-THIQ 6-Cl Antifungal activity (vs. Candida spp.); targets ergosterol biosynthesis enzymes
3-Carboxylic Acid-THIQ 3-COOH Intermediate for peptidomimetics; synthesized via hydrogenation of nitro precursors

Physicochemical Properties

  • Solubility : Nitro and halogen substituents reduce aqueous solubility compared to methoxy or carboxylic acid derivatives .
  • Stability : Nitro-THIQ derivatives may decompose under reducing conditions, whereas halogenated analogs (e.g., 6-Cl-THIQ) exhibit greater stability .

Biological Activity

6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide (6-NIT) is a compound derived from tetrahydroisoquinoline (THIQ), a well-known class of alkaloids recognized for their diverse biological activities. This article explores the biological activity of 6-NIT, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

6-NIT has the molecular formula C₉H₁₀N₂O₂·HBr and features a nitro group at the 6-position of the tetrahydroisoquinoline structure. This modification significantly influences its biological reactivity and activity against various pathogens and disorders.

The biological activity of 6-NIT is primarily attributed to its interaction with specific biochemical pathways. As a THIQ derivative, it is known to interact with neurotransmitter systems and may exhibit effects on:

  • Neurotransmitter Receptors : 6-NIT may influence dopamine and serotonin receptors, which are critical in neurodegenerative diseases.
  • Antimicrobial Activity : The compound has been shown to exhibit activity against various pathogens, including bacteria and fungi.
  • Anticancer Properties : Preliminary studies suggest that 6-NIT may induce apoptosis in cancer cells through modulation of cell signaling pathways.

Biological Activity Overview

Activity Type Description Reference
AntimicrobialExhibits activity against multiple bacterial strains and fungi.
AnticancerInduces apoptosis in various cancer cell lines; potential as an anticancer agent.
NeuroprotectiveMay protect neuronal cells from oxidative stress and apoptosis.
Enzyme InhibitionInhibits specific enzymes linked to neurodegenerative diseases (e.g., acetylcholinesterase).

Case Studies and Research Findings

  • Antimicrobial Activity : A study demonstrated that 6-NIT showed significant inhibition against Staphylococcus aureus and Candida albicans, suggesting its potential as an antimicrobial agent. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, highlighting its potency against resistant strains .
  • Neuroprotection : Research indicated that 6-NIT could protect SH-SY5Y neuronal cells from hydrogen peroxide-induced oxidative stress. The compound enhanced the expression of brain-derived neurotrophic factor (BDNF), which is crucial for neuronal survival .
  • Cancer Cell Apoptosis : In vitro studies revealed that 6-NIT induced apoptosis in human cancer cell lines by activating caspase pathways. The compound's ability to modulate cell cycle progression was also observed, suggesting a dual mechanism in inhibiting tumor growth .

Structural-Activity Relationship (SAR)

The presence of the nitro group in 6-NIT is crucial for its biological activity. Modifications at this position can alter the compound's interaction with biological targets:

  • Nitro Group : Essential for antimicrobial and anticancer activities.
  • Hydrogen Bonding Sites : Influence binding affinity to receptors involved in neurotransmission.

Q & A

Q. What are the standard synthetic protocols for 6-nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide, and how are reaction conditions optimized?

The synthesis typically involves nitration of the tetrahydroisoquinoline core using nitric acid or mixed acid systems (e.g., HNO₃/H₂SO₄) in solvents like acetic acid or ethanol. Key parameters include temperature control (60–85°C) and stoichiometric ratios of nitrating agents. Post-reaction purification via recrystallization (ethanol/water) and structural validation by IR and NMR (¹H/¹³C) are critical. Yield optimization may require iterative adjustments to reaction time and temperature .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • IR spectroscopy : Identifies nitro group stretching vibrations (~1520 cm⁻¹ and ~1350 cm⁻¹) and hydrogen-bonded N-H stretches.
  • NMR : ¹H NMR reveals aromatic proton environments (δ 6.5–8.0 ppm) and aliphatic protons (δ 1.5–3.0 ppm). ¹³C NMR confirms the nitro-substituted carbon (δ ~140–150 ppm).
  • Elemental analysis : Validates C, H, N, and Br content to confirm stoichiometry .

Q. What safety precautions are required when handling this compound?

While specific hazard data for the nitro derivative is limited, analogs like 6-bromo-tetrahydroisoquinoline require gloves, goggles, and fume hoods. Avoid inhalation and skin contact. Store in airtight containers at 2–8°C, away from oxidizing agents .

Q. How is solubility data determined for this compound in common solvents?

Perform gravimetric analysis by dissolving known masses in solvents (e.g., DMSO, ethanol, water) under controlled temperatures. Use UV-Vis or HPLC to quantify saturation points. Polar aprotic solvents like DMSO typically show higher solubility due to nitro group polarity .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the nitro group in catalytic hydrogenation?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model electron density around the nitro group to predict reduction pathways (e.g., nitro to amine). Transition state analysis identifies energy barriers, guiding catalyst selection (e.g., Pd/C vs. Raney Ni) .

Q. What strategies resolve contradictions in reported biological activity data for this compound?

  • Dose-response reevaluation : Test across a broader concentration range (nM to mM).
  • Assay standardization : Use positive controls (e.g., known kinase inhibitors) to validate experimental conditions.
  • Metabolite profiling : LC-MS/MS identifies degradation products that may interfere with activity assays .

Q. How can regioselective functionalization of the tetrahydroisoquinoline core be achieved?

Employ directing groups (e.g., sulfonamides) to steer electrophilic substitution. For example, bromination at the 6-position can be directed by steric and electronic effects of existing substituents. Monitor reaction progress via in-situ NMR .

Q. What methodologies validate the stability of this compound under accelerated degradation conditions?

  • Forced degradation studies : Expose the compound to heat (40–60°C), humidity (75% RH), and light (UV, 254 nm).
  • HPLC-MS analysis : Track decomposition products (e.g., denitration or ring-opening).
  • Kinetic modeling : Calculate degradation rate constants (k) using Arrhenius equations .

Q. How do structural modifications (e.g., halogen substitution) impact pharmacological profiles?

Compare nitro, bromo, and chloro analogs via:

  • ADMET profiling : Use Caco-2 cells for permeability and cytochrome P450 assays for metabolic stability.
  • Molecular docking : Simulate interactions with target proteins (e.g., monoamine oxidases) .

Q. What are the challenges in scaling up synthesis while maintaining enantiomeric purity?

  • Chiral resolution : Use preparative HPLC with chiral columns (e.g., amylose-based).
  • Asymmetric synthesis : Catalyze key steps with chiral ligands (e.g., BINAP-Ru complexes).
  • Process analytical technology (PAT) : Implement in-line FTIR for real-time monitoring .

Methodological Frameworks

Q. How to design a study linking this compound’s reactivity to a theoretical framework (e.g., frontier molecular orbital theory)?

  • Hypothesis : The nitro group’s electron-withdrawing nature lowers LUMO energy, enhancing electrophilicity.
  • Experimental validation : Correlate FMO-calculated LUMO positions with observed reaction rates in nucleophilic substitutions .

Q. What statistical approaches address batch-to-batch variability in synthetic yields?

Apply Design of Experiments (DoE) to identify critical factors (e.g., temperature, catalyst loading). Use ANOVA to assess significance and optimize via response surface methodology .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide
Reactant of Route 2
6-Nitro-1,2,3,4-tetrahydroisoquinoline hydrobromide

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